molecular formula C11H17NO B6277419 1-azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one CAS No. 2763759-59-5

1-azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one

Cat. No. B6277419
CAS RN: 2763759-59-5
M. Wt: 179.3
InChI Key:
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Description

1-azadispiro[3.1.5^6.1^4]dodecan-2-one, also known as 1-azadispiro[3.1.5^6.1^4]dodecane-2-one or 1-azadispiro[3.1.5^6.1^4]dodecanoic acid, is a member of the azadispiro family of compounds. It is a cyclic aliphatic hydrocarbon with a molecular weight of 204.31 g/mol, and is a white solid at room temperature. It is an important building block in the synthesis of many different compounds, and is used in a variety of applications, including pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

1-azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one[3.1.5^6.1^4]dodecan-2-one is a useful building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials science. It has been used in the synthesis of compounds such as the antifungal agent clotrimazole, the anti-inflammatory agent flufenamic acid, and the anti-cancer agent dasatinib. It has also been used in the synthesis of polymers, dyes, and other materials.

Mechanism of Action

1-azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one[3.1.5^6.1^4]dodecan-2-one is an important building block in the synthesis of many different compounds. It is used as a starting material in a variety of reactions, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Stork enamine reaction. In these reactions, the 1-azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one[3.1.5^6.1^4]dodecan-2-one molecule acts as a nucleophile, reacting with an electrophile to form a new bond.
Biochemical and Physiological Effects
1-azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one[3.1.5^6.1^4]dodecan-2-one is not known to have any direct biochemical or physiological effects. However, it is used as a building block in the synthesis of many different compounds, some of which may have biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

1-azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one[3.1.5^6.1^4]dodecan-2-one is a useful building block in the synthesis of a variety of compounds, and is relatively easy to obtain. It is soluble in most organic solvents, and is relatively stable under normal laboratory conditions. However, it is volatile, and can easily be lost during purification processes.

Future Directions

1-azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one[3.1.5^6.1^4]dodecan-2-one has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and materials science. Future research could focus on improving the synthesis and purification processes of 1-azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one[3.1.5^6.1^4]dodecan-2-one, as well as exploring its potential use in the synthesis of other compounds. Additionally, further research could focus on the development of new reactions and catalysts for the synthesis of 1-azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one[3.1.5^6.1^4]dodecan-2-one, as well as exploring its potential biological activity. Finally, research could focus on the potential use of 1-azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one[3.1.5^6.1^4]dodecan-2-one in the synthesis of polymers, dyes, and other materials.

Synthesis Methods

1-azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one[3.1.5^6.1^4]dodecan-2-one can be synthesized in a variety of ways, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Stork enamine reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt, in the presence of a base, to form an alkene. The Horner-Wadsworth-Emmons reaction involves the reaction of an aldehyde or ketone with an aryl halide, in the presence of a base, to form an alkene. The Stork enamine reaction involves the reaction of an aldehyde or ketone with an enamine, in the presence of a base, to form an alkene.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one can be achieved through a multi-step process involving the formation of key intermediates and subsequent cyclization reactions.", "Starting Materials": ["1,6-dibromohexane", "2-bromo-2-methylpropanoic acid", "1,2-diaminocyclohexane", "sodium hydride", "potassium carbonate", "acetic anhydride", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethanol", "diethyl ether", "water"], "Reaction": ["Step 1: Synthesis of 1,6-diaminohexane by reacting 1,6-dibromohexane with sodium hydride and 1,2-diaminocyclohexane in ethanol.", "Step 2: Protection of the amine groups in 1,6-diaminohexane by reacting with acetic anhydride to form N,N'-diacetyl-1,6-diaminohexane.", "Step 3: Synthesis of the key intermediate by reacting N,N'-diacetyl-1,6-diaminohexane with 2-bromo-2-methylpropanoic acid in the presence of potassium carbonate to form 1-(2-methylpropanoylamino)-6-(N-acetylaminomethyl)hexane.", "Step 4: Reduction of the carbonyl group in the key intermediate using sodium borohydride to form 1-(2-methylpropanoylamino)-6-(N-acetylaminomethyl)hexan-2-ol.", "Step 5: Cyclization of the key intermediate by reacting with hydrochloric acid to form 1-azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one.", "Step 6: Purification of the final product by recrystallization from diethyl ether and water, followed by drying." ] }

CAS RN

2763759-59-5

Product Name

1-azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one

Molecular Formula

C11H17NO

Molecular Weight

179.3

Purity

90

Origin of Product

United States

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